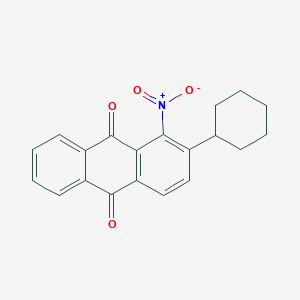

2-cyclohexyl-1-nitroanthra-9,10-quinone

Description

2-Cyclohexyl-1-nitroanthra-9,10-quinone is an anthraquinone derivative characterized by a nitro group at position 1 and a cyclohexyl substituent at position 2 of the anthracene-9,10-quinone backbone. For instance, 1-aminoanthraquinone derivatives are prepared using halogenation in deep eutectic solvents (e.g., choline chloride:urea) , while N-substituted benzamides are synthesized via reactions with acyl chlorides . The nitro and cyclohexyl groups likely influence electronic properties, solubility, and bioactivity, positioning this compound as a candidate for applications in dye chemistry, catalysis, or medicinal chemistry.

Propriétés

IUPAC Name |

2-cyclohexyl-1-nitroanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-19-14-8-4-5-9-15(14)20(23)17-16(19)11-10-13(18(17)21(24)25)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDYBZSIYXYQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Key Observations :

- Cyclohexyl Group : Enhances lipophilicity compared to methyl or benzamide substituents, which may improve membrane permeability in bioactive applications.

Physicochemical Properties

Thermodynamic and solubility data for select anthraquinones are compared:

Key Observations :

- The cyclohexyl group in the target compound likely reduces sublimation enthalpy compared to smaller substituents due to increased molecular weight and steric hindrance.

- Anthracene-9,10-quinone’s high melting point (286°C) suggests that nitro or cyclohexyl substituents may lower thermal stability.

Key Observations :

- Anthraquinones with electron-withdrawing groups (e.g., nitro) may exhibit enhanced bioactivity due to improved electrophilicity .

- The target compound’s cyclohexyl group could enhance bioavailability, though direct evidence is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.